molecular formula C16H17NO2S B14372334 2-(Diphenylmethanesulfinyl)-N-methylacetamide CAS No. 90280-08-3

2-(Diphenylmethanesulfinyl)-N-methylacetamide

Cat. No.: B14372334
CAS No.: 90280-08-3
M. Wt: 287.4 g/mol
InChI Key: USDHVNQXFRZMAP-UHFFFAOYSA-N
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Description

2-(Diphenylmethanesulfinyl)-N-methylacetamide is an organic compound that features a sulfinyl group attached to a diphenylmethane moiety and an N-methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylmethanesulfinyl)-N-methylacetamide typically involves the reaction of diphenylmethane with sulfinyl chloride to form diphenylmethanesulfinyl chloride. This intermediate is then reacted with N-methylacetamide under controlled conditions to yield the final product. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylmethanesulfinyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the N-methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of 2-(Diphenylmethanesulfonyl)-N-methylacetamide.

    Reduction: Formation of 2-(Diphenylmethanesulfanyl)-N-methylacetamide.

    Substitution: Formation of substituted amides depending on the nucleophile used.

Scientific Research Applications

2-(Diphenylmethanesulfinyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfinyl and sulfonyl compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Diphenylmethanesulfinyl)-N-methylacetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane: Lacks the sulfinyl and N-methylacetamide groups, making it less reactive.

    Diphenylmethanesulfonyl chloride: Contains a sulfonyl group instead of a sulfinyl group, leading to different reactivity and applications.

    N-Methylacetamide: Lacks the diphenylmethanesulfinyl group, making it less versatile in chemical reactions.

Uniqueness

2-(Diphenylmethanesulfinyl)-N-methylacetamide is unique due to the presence of both the sulfinyl and N-methylacetamide groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

90280-08-3

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

2-benzhydrylsulfinyl-N-methylacetamide

InChI

InChI=1S/C16H17NO2S/c1-17-15(18)12-20(19)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3,(H,17,18)

InChI Key

USDHVNQXFRZMAP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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